2-(2-chlorophenoxy)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide
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Overview
Description
The compound “2-(2-chlorophenoxy)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide” is an organic compound containing a chlorophenoxy group, a phenyl group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. The presence of the chlorophenoxy and phenyl groups suggests that it could exhibit aromaticity, which could influence its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. For this compound, properties such as melting point, boiling point, and solubility would likely be influenced by factors such as its size, shape, polarity, and the presence of the chlorophenoxy, phenyl, and acetamide groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c24-20-8-4-5-9-22(20)28-16-23(27)25-19-13-10-17(11-14-19)12-15-21(26)18-6-2-1-3-7-18/h1-15H,16H2,(H,25,27)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRCFGMJYOQLH-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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